![molecular formula C9H10ClNOS B14356085 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 91731-72-5](/img/structure/B14356085.png)
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of quinomethanes. These compounds are characterized by their unique structure, which includes a cyclohexa-2,4-dien-1-one core with various substituents. This particular compound features a chlorine atom at the 4-position and a sulfanylethylamino group at the 6-position, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through various organic reactions, including Friedel-Crafts acylation and subsequent modifications.
The addition of the sulfanylethylamino group at the 6-position involves nucleophilic substitution reactions. This step requires the use of appropriate nucleophiles and catalysts to ensure high yield and selectivity. Common reagents for this purpose include thiols and amines, which react with the intermediate compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-{[(2-thiazolylamino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with two chlorine atoms and a thiazolylamino group.
2,4-Dibromo-6-{[(2,6-dimethyl-1-piperidinyl)amino]methylidene}cyclohexa-2,4-dien-1-one: Contains bromine atoms and a piperidinylamino group.
Uniqueness
4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of the sulfanylethylamino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
91731-72-5 |
|---|---|
Fórmula molecular |
C9H10ClNOS |
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
4-chloro-2-(2-sulfanylethyliminomethyl)phenol |
InChI |
InChI=1S/C9H10ClNOS/c10-8-1-2-9(12)7(5-8)6-11-3-4-13/h1-2,5-6,12-13H,3-4H2 |
Clave InChI |
HGOGFEOTUFZKPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=NCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)

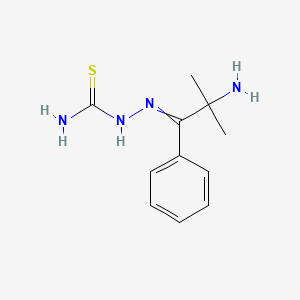
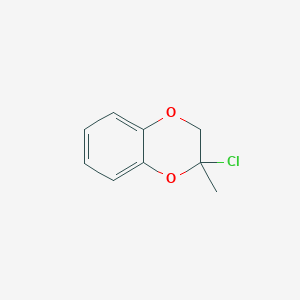
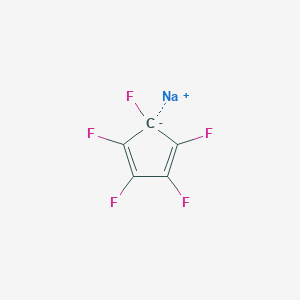
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
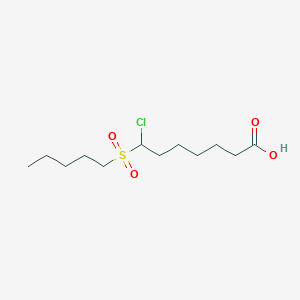
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
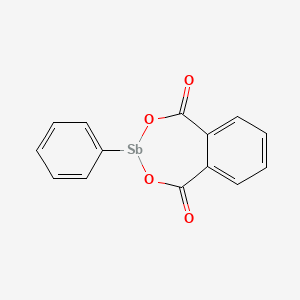
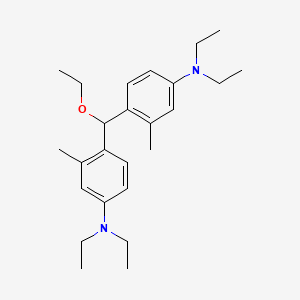
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
